Cas no 501086-59-5 (5-Bromo-2-(dimethylamino)benzonitrile)
5-Bromo-2-(dimethylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 5-bromo-2-(dimethylamino)-
- 5-bromo-2-(dimethylamino)benzonitrile
- SCHEMBL21741858
- DTXSID60743087
- AKOS019066630
- BVA08659
- MFCD21609719
- SB76864
- BS-28771
- 501086-59-5
- 5-Bromo-2-(dimethylamino)benzonitrile
-
- MDL: MFCD21609719
- Inchi: 1S/C9H9BrN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3
- InChI Key: BOIXBQJIMKVCCD-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C#N)C=1)N(C)C
Computed Properties
- Exact Mass: 223.99500
- Monoisotopic Mass: 223.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 27Ų
Experimental Properties
- PSA: 27.03000
- LogP: 2.38678
5-Bromo-2-(dimethylamino)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Bromo-2-(dimethylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096975-5g |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 95% | 5g |
$454.48 | 2023-09-01 | |
| TRC | B292755-50mg |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 50mg |
$ 50.00 | 2022-04-27 | ||
| TRC | B292755-100mg |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 100mg |
$ 65.00 | 2022-04-27 | ||
| TRC | B292755-500mg |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 500mg |
$ 210.00 | 2022-04-27 | ||
| Apollo Scientific | OR400620-1g |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 1g |
£180.00 | 2024-05-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536341-1g |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 98% | 1g |
¥1051.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536341-5g |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 98% | 5g |
¥4517.00 | 2024-05-11 | |
| Crysdot LLC | CD12067745-5g |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 95+% | 5g |
$433 | 2024-07-24 | |
| A2B Chem LLC | AG32816-1g |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 98% | 1g |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AG32816-5g |
5-Bromo-2-(dimethylamino)benzonitrile |
501086-59-5 | 98% | 5g |
$510.00 | 2024-04-19 |
5-Bromo-2-(dimethylamino)benzonitrile Suppliers
5-Bromo-2-(dimethylamino)benzonitrile Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 5-Bromo-2-(dimethylamino)benzonitrile
5-Bromo-2-(dimethylamino)benzonitrile (CAS No. 501086-59-5): A Versatile Building Block in Organic Synthesis
5-Bromo-2-(dimethylamino)benzonitrile (CAS No. 501086-59-5) is an important organic intermediate that has gained significant attention in pharmaceutical and material science research. This aromatic compound features a unique combination of functional groups - a bromine atom, dimethylamino group, and nitrile group - making it a valuable building block for various synthetic applications.
The molecular structure of 5-Bromo-2-(dimethylamino)benzonitrile offers multiple reactive sites for chemical transformations. The bromine substituent at the 5-position enables various cross-coupling reactions, while the nitrile group can be converted to carboxylic acids, amides, or other functional groups. The dimethylamino group provides both electronic effects and potential for further modification, making this compound particularly useful in medicinal chemistry applications.
Recent studies highlight the growing importance of 5-Bromo-2-(dimethylamino)benzonitrile in drug discovery programs. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and GPCR modulators, which are hot topics in current pharmaceutical research. The compound's structural features align well with modern fragment-based drug design approaches, allowing for efficient exploration of chemical space.
In material science, 5-Bromo-2-(dimethylamino)benzonitrile has shown promise as a building block for organic electronic materials. Its electron-donating dimethylamino group and electron-withdrawing nitrile group create an interesting push-pull system that could be useful in designing nonlinear optical materials or organic semiconductors. These applications are particularly relevant given the current focus on sustainable and organic alternatives to traditional inorganic materials.
The synthesis of 5-Bromo-2-(dimethylamino)benzonitrile typically involves bromination of appropriate precursors followed by functional group transformations. Recent advances in green chemistry have led to improved synthetic routes with better atom economy and reduced environmental impact. These developments are crucial as the chemical industry moves toward more sustainable practices, a topic of significant interest among researchers and environmental-conscious consumers.
Analytical characterization of 5-Bromo-2-(dimethylamino)benzonitrile is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's purity and identity, which is essential for its applications in sensitive areas like pharmaceutical development. The availability of high-quality analytical data for this compound makes it particularly valuable for research purposes.
From a commercial perspective, 5-Bromo-2-(dimethylamino)benzonitrile has seen steady demand from both academic and industrial research laboratories. Suppliers typically offer this compound with various purity grades, from standard research grade to high-purity versions suitable for screening applications. The global market for such specialty chemicals continues to grow, driven by increased R&D spending in the pharmaceutical and materials sectors.
Storage and handling of 5-Bromo-2-(dimethylamino)benzonitrile require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light and moisture. While not classified as hazardous under normal conditions, proper laboratory safety practices should always be followed when working with any chemical substance.
Looking to the future, 5-Bromo-2-(dimethylamino)benzonitrile is likely to maintain its importance in chemical research. Its versatility as a synthetic intermediate positions it well to contribute to emerging areas such as covalent organic frameworks (COFs) and targeted drug delivery systems. Researchers continue to explore novel applications for this compound, particularly in interdisciplinary fields combining chemistry with biology and materials science.
For those working with 5-Bromo-2-(dimethylamino)benzonitrile, it's important to stay updated on the latest synthetic methodologies and applications. Recent literature highlights innovative uses of this compound in click chemistry reactions and as a precursor for fluorescent probes. These developments reflect the compound's ongoing relevance in cutting-edge research areas that are currently receiving significant attention from the scientific community.
The physicochemical properties of 5-Bromo-2-(dimethylamino)benzonitrile, including its solubility characteristics and stability profile, make it particularly useful for various experimental conditions. Researchers appreciate its compatibility with common organic solvents and its relative stability under standard reaction conditions, which contributes to its popularity as a synthetic intermediate.
In conclusion, 5-Bromo-2-(dimethylamino)benzonitrile (CAS No. 501086-59-5) represents an important tool in modern chemical research. Its unique combination of functional groups and versatile reactivity profile ensure its continued use across multiple disciplines. As research trends evolve toward more complex molecular architectures and sustainable synthetic methods, this compound is well-positioned to remain a valuable asset in the chemist's toolbox.
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